molecular formula C10H19NO5 B1660823 Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate CAS No. 83898-43-5

Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Cat. No. B1660823
CAS RN: 83898-43-5
M. Wt: 233.26 g/mol
InChI Key: WMFAMWJTLDIEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399489B2

Procedure details

To a stirred solution of potassium hydroxide (42 g, 752 mmol) in dry methanol (100 mL), at 0° C. and under an atmosphere of N2, was added a solution of ethyl 4-oxopiperidine-1-carboxylate (26.4 mL, 29.96 g, 175 mmol) in dry methanol (75 mL) via syringe. The resulting solution was stirred for an additional 30 minutes under an atmosphere of N2 at 0° C. To it, in small portions over approximately 90 minutes, was added iodobenzene diacetate (84.6 g, 262 mmol). Temperature was kept near 0° C. throughout this time. The reaction was stirred overnight under an atmosphere of N2, gradually reaching room temperature. Complete conversion was suggested by TLC (50% ethyl acetate in hexanes; Hanessian's stain; Rf˜0.25) in the morning. The reaction was concentrated under vacuum. To the residue was added approximately 50 mL water; from this mixture was extracted the crude product with ethyl acetate (3×200 mL). The organic layers were combined, dried over magnesium sulfate, and concentrated. The crude product was purified using column chromatography (silica gel; 10-65% ethyl acetate in hexanes), yielding 26.74 g (66%) of a pale yellow oil.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
84.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[O:3]=[C:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1.[C:15](O)(=[O:17])C.[C:19](O)(=O)C.IC1C=CC=CC=1.C(OCC)(=O)C>CO>[OH:1][CH:9]1[C:4]([O:17][CH3:15])([O:3][CH3:19])[CH2:5][CH2:6][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
26.4 mL
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
84.6 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for an additional 30 minutes under an atmosphere of N2 at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
To it, in small portions over approximately 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
was kept near 0° C. throughout this time
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight under an atmosphere of N2
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
gradually reaching room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under vacuum
ADDITION
Type
ADDITION
Details
To the residue was added approximately 50 mL water
EXTRACTION
Type
EXTRACTION
Details
from this mixture was extracted the crude product with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1CN(CCC1(OC)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 26.74 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.